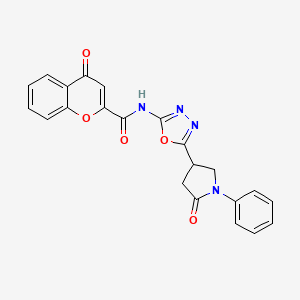
4-(2-氯-4-氟苯基)氧杂-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione” is a complex organic molecule. It contains a chloro-fluoro phenyl group attached to an oxane-dione ring. The presence of both chloro and fluoro groups on the phenyl ring suggests that it might have interesting chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chloro and fluoro groups on the phenyl ring could affect the compound’s polarity, solubility, and reactivity .科学研究应用
荧光化学传感器
基于类似于4-(2-氯-4-氟苯基)氧杂-2,6-二酮的化合物(如4-甲基-2,6-二甲酰基苯酚(DFP))的荧光化学传感器的发展因其在检测多种分析物(包括金属离子、阴离子、和中性分子)中具有很高的选择性和灵敏性而备受瞩目。这些化学传感器在环境监测、生物医学应用和分析化学方面具有巨大潜力(Roy, 2021)。
氟聚合物的合成与表征
对与4-(2-氯-4-氟苯基)氧杂-2,6-二酮具有相似结构的氟碳化合物的研究集中在其合成和作为制冷剂、气雾剂推进剂以及在各种工业过程中的应用。氟碳化合物的合成演变突显了该材料在开发将氟化基团掺入分子的环保且高效的方法中的重要性,指出了其在材料科学和工业化学中的潜在应用(Sicard & Baker, 2020)。
环境毒理学
虽然没有讨论4-(2-氯-4-氟苯基)氧杂-2,6-二酮的直接毒理学特征,但对类似化合物(如有机磷杀虫剂和环烷酸)的研究为评估化学化合物的环境和健康影响提供了一个框架。这些研究强调了了解化学化合物对人类健康和环境的毒理作用的必要性,这可能与评估在任何应用中使用4-(2-氯-4-氟苯基)氧杂-2,6-二酮的安全性与监管合规性相关(Richardson, 1995)。
先进材料和化学合成
对二酮吡咯并吡咯的合成、反应性和光学性质的研究,以及用于分子成像的荧光团的合成,反映了开发具有特定化学和光学性质的先进材料的广泛兴趣。这些研究表明了正在进行的努力,以创造出在电子、成像和作为各种技术应用中的功能材料中具有潜在应用的新型化合物(Grzybowski & Gryko, 2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(2-chloro-4-fluorophenyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO3/c12-9-5-7(13)1-2-8(9)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMVTAMGMRHYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)
![7-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2448121.png)




amino]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2448127.png)
![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)



![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)

![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)